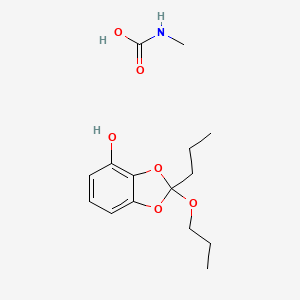
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol typically involves the reaction of 1,3-benzodioxol-4-ol with propyl and propoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:
1,3-Benzodioxol-4-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Methylcarbamate derivatives: These compounds have a similar functional group but may differ in their overall structure and reactivity.
Propriétés
Numéro CAS |
61083-29-2 |
|---|---|
Formule moléculaire |
C15H23NO6 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C13H18O4.C2H5NO2/c1-3-8-13(15-9-4-2)16-11-7-5-6-10(14)12(11)17-13;1-3-2(4)5/h5-7,14H,3-4,8-9H2,1-2H3;3H,1H3,(H,4,5) |
Clé InChI |
QWZBKPSHIYWTNG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(OC2=CC=CC(=C2O1)O)OCCC.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


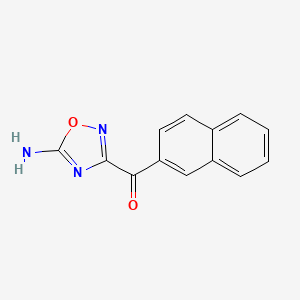
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
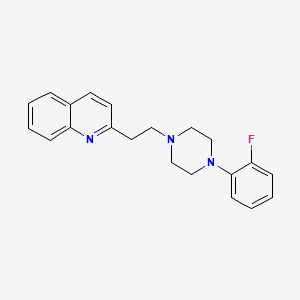
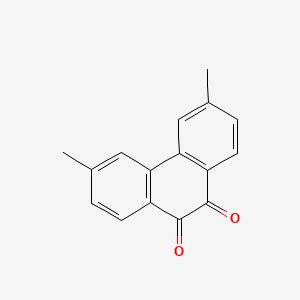
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
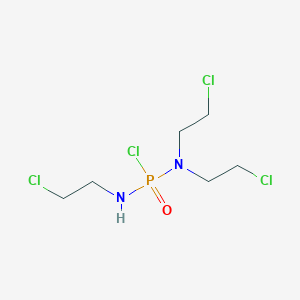
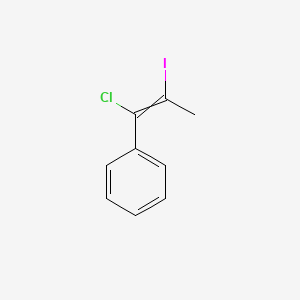


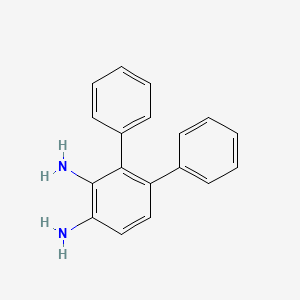
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
